N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and 1-methylindole as the primary starting materials.
Alkylation: The 5-methoxyindole undergoes alkylation with an appropriate alkylating agent to introduce the ethyl group.
Acylation: The resulting intermediate is then acylated with 2-(1-methyl-1H-indol-3-yl)acetyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide: shares similarities with other indole derivatives such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-24-15-17(19-5-3-4-6-21(19)24)14-22(26)23-10-12-25-11-9-16-13-18(27-2)7-8-20(16)25/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,23,26) |
InChI Key |
HAKQMQSCKPJSNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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